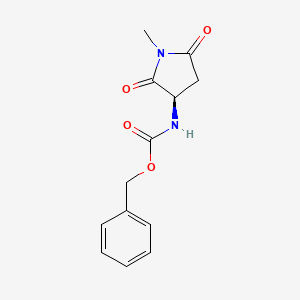
1,5-dimethylimidazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-dimethylimidazol-4-amine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of amino and methyl groups at specific positions on the imidazole ring, making it a unique and versatile molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-dimethylimidazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,5-dimethylimidazole with ammonia or an amine source in the presence of a catalyst. The reaction conditions often include moderate temperatures and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and automated reactors to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: 1,5-dimethylimidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed:
Aplicaciones Científicas De Investigación
1,5-dimethylimidazol-4-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,5-dimethylimidazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular functions and signaling pathways .
Comparación Con Compuestos Similares
4,5-Dimethylimidazole: Lacks the amino group, resulting in different reactivity and applications.
4-Aminoimidazole: Lacks the methyl groups, affecting its chemical properties and biological activity.
1,5-Dimethylimidazole: Lacks the amino group, leading to variations in its chemical behavior and uses.
Uniqueness: 1,5-dimethylimidazol-4-amine stands out due to its unique combination of amino and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C5H9N3 |
|---|---|
Peso molecular |
111.15 g/mol |
Nombre IUPAC |
1,5-dimethylimidazol-4-amine |
InChI |
InChI=1S/C5H9N3/c1-4-5(6)7-3-8(4)2/h3H,6H2,1-2H3 |
Clave InChI |
GAPIQVRJFKCEQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-((e)-2-(2-Chloro-3-[(e)-2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]-1-cyclopenten-1-yl)ethenyl)-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1499456.png)



![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B1499470.png)


![tert-butyl rac-(3aR,6aS)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1499480.png)


